molecular formula H4O2U B1619181 Uraninite CAS No. 1317-99-3

Uraninite

Cat. No.: B1619181
CAS No.: 1317-99-3
M. Wt: 274.06 g/mol
InChI Key: YIIYNAOHYJJBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uraninite, also known as Pitchblende, is a radioactive, uranium-rich oxide mineral with an ideal chemical composition of UO2, though it typically contains variable proportions of U3O8 due to oxidation . It is the primary ore of uranium and serves as a critical subject of study in various research fields. In geological research, this compound's typomorphic characteristics, such as its crystal morphology (frequently rhombic dodecahedral), unit-cell parameters, and chemical composition, provide vital information about its formation conditions . The mineral often contains trace elements like thorium (ThO2) and yttrium (Y2O3), and the concentrations of these elements can act as a geochemical fingerprint, helping to determine the temperature and redox conditions during mineralization and to trace the provenance of uranium samples . This makes it invaluable for studies on ore genesis, such as understanding high-temperature mineralization during continental breakup events like the Rodinia rifting, as evidenced by studies of megacrystalline this compound in the Kangdian region . In the field of environmental and nuclear science, this compound is central to developing remediation strategies for uranium-contaminated wastewater. Research into advanced adsorption materials, such as amino-functionalized hydroxyapatite, aims to efficiently remove uranium from strong acidity wastewater, leveraging the fundamental chemistry of uranyl ions (UO22+) . This product is intended for research applications only, including but not limited to geological provenance studies, nuclear forensics, environmental remediation technology development, and fundamental mineralogical analysis. This material is For Research Use Only. Not for human, therapeutic, or veterinary diagnostic or drug use.

Properties

CAS No.

1317-99-3

Molecular Formula

H4O2U

Molecular Weight

274.06 g/mol

IUPAC Name

uranium;dihydrate

InChI

InChI=1S/2H2O.U/h2*1H2;

InChI Key

YIIYNAOHYJJBHT-UHFFFAOYSA-N

SMILES

O.O.[U]

Canonical SMILES

O.O.[U]

Other CAS No.

1317-99-3

Origin of Product

United States

Scientific Research Applications

Nuclear Energy Production

Uraninite as a Fuel Source

This compound is the primary ore for uranium extraction, essential for nuclear power generation. The mineral's high uranium content makes it a cost-effective source of fuel for nuclear reactors. Currently, over 430 nuclear power plants worldwide rely on uranium as their primary fuel source, with this compound being a major contributor to this supply .

  • Fuel Efficiency : Uranium is highly energy-dense; for example, one kilogram of uranium can produce approximately 24,000 MWh of electricity, significantly more than fossil fuels .
  • Sustainability : The known uranium resources are estimated to last over 100 years at current consumption rates, with potential for discovery of additional deposits .

Geochronology

Dating Geological Events

This compound plays a crucial role in geochronology, particularly through U-Pb dating methods. This technique utilizes the decay of uranium isotopes to lead isotopes to determine the age of geological formations.

  • Isochron Dating : Recent studies have demonstrated that this compound can yield reliable Pb-Pb isochron ages, which are critical for understanding the timing of mineralization events .
  • Case Study : Research on uraninites from various deposits (e.g., Yancey and Rabbit Lake) has shown that alterations in this compound do not significantly affect dating accuracy, making it a robust tool for geological investigations .

Environmental Remediation

Bioremediation Potential

This compound's properties are being explored for environmental remediation efforts, particularly in the context of uranium contamination.

  • Reactivity Studies : Research indicates that biogenic this compound exhibits different reactivity compared to chemogenic forms, influencing its stability and solubility in aqueous environments .
  • Bioremediation Techniques : Utilizing microorganisms to convert soluble uranium into insoluble this compound can effectively reduce uranium mobility in contaminated sites .

Industrial Applications

Leaching Processes

This compound is integral to various industrial processes for extracting uranium.

  • Sulfuric Acid Leaching : This method is commonly employed to dissolve uranium from ore efficiently. The process involves grinding the ore and treating it with sulfuric acid, which enhances uranium recovery rates .
MethodDescriptionEfficiency
Sulfuric Acid LeachingDissolves uranium from ore using acidHigh
Alkaline LeachingUses alkaline solutions for extractionModerate

Case Study 1: Shinkolobwe Mine

The Shinkolobwe mine in the Democratic Republic of Congo is one of the richest sources of this compound globally. It was pivotal during the Manhattan Project due to its high-grade ore . Studies have shown that the unique geological conditions contributed to the concentration of uranium, making it a benchmark for future exploration.

Case Study 2: Athabasca Basin

The Athabasca Basin in Canada is another significant source of this compound. Research indicates that the basin's geological features facilitate high-grade uranium deposits due to specific sedimentary processes and tectonic activities .

Comparison with Similar Compounds

Pitchblende

Pitchblende is a cryptocrystalline variety of uraninite formed under low-temperature hydrothermal conditions (<350°C) . While chemically identical to this compound (UO₂), its fine-grained texture and amorphous appearance distinguish it from crystalline this compound. Pitchblende exhibits stronger REE fractionation ("bell-shaped" patterns) due to preferential incorporation of Tb, Dy, Ho, and Er during low-temperature crystallization .

Coffinite (U(SiO₄)₁₋ₓ(OH)₄ₓ)

Coffinite, a uranium silicate, contrasts with this compound in structure and composition. It forms in reducing environments, often replacing this compound in hydrothermal systems . Key differences include:

  • Chemical Composition : Coffinite contains significant SiO₂ (up to 10%) and hydroxyl groups, whereas this compound is dominated by UO₂ (88–90%) with CaO (5–6%) as a major substituent .
  • Formation : Coffinite precipitates at lower temperatures and is commonly associated with organic-rich sedimentary basins, unlike high-temperature magmatic this compound .

Brannerite ((U,Ca,Ce)(Ti,Fe)₂O₆)

Brannerite is a titanate mineral with moderate uranium content. Unlike this compound, it incorporates Ti and Fe into its structure, making it resistant to acid leaching . It forms in magmatic and metamorphic settings and is often associated with this compound in deposits like Olympic Dam, Australia. Brannerite’s lower U content and Ti-rich composition limit its utility compared to this compound .

Biogenic this compound (UO₂₊ₓ)

Biogenic this compound nanoparticles are produced by microbial reduction of U(VI) in subsurface environments. These nanoparticles are non-stoichiometric, exhibit lower solubility, and are critical for uranium bioremediation . Unlike crystalline this compound, biogenic forms are nanoscale and often associated with organic matter .

Data Tables

Table 1: Chemical and Physical Properties of this compound and Comparable Minerals

Mineral Chemical Formula U Content (wt%) Key Substitutions Hardness (Mohs) Specific Gravity Formation Environment
This compound UO₂ 50–85 Ca, Th, REEs 5–6 7.5–10 High-T magmatic, Hydrothermal
Pitchblende UO₂ 50–85 Ca, Th, REEs 5–6 7.5–10 Low-T hydrothermal
Coffinite U(SiO₄)₁₋ₓ(OH)₄ₓ 40–60 Si, OH 4–5 5.1–5.2 Hydrothermal, Sedimentary
Brannerite (U,Ca,Ce)(Ti,Fe)₂O₆ 30–50 Ti, Fe 4.5–5.5 4.5–5.5 Magmatic, Metamorphic
Biogenic U UO₂₊ₓ Variable Ca, P, Organic matter N/A 3.5–4.5 Subsurface microbial reduction

Table 2: Trace Element Signatures in this compound by Deposit Type

Deposit Type ThO₂ (wt%) ΣREE+Y (ppm) Notable Trace Elements
Tabular <0.1 <500 Mg, Mn, V (up to 10,000 ppm)
Igneous 1–5 >1,000 Zr, Hf, Th
Metasomatic 2–8 500–1,000 Si, Ca
Unconformity-Related 0.5–2 200–800 Fe, Na, Cu

Research Findings and Implications

  • Geochemical Variability : this compound’s composition reflects formation conditions. High-temperature this compound (e.g., igneous) shows elevated Th (1–5 wt%) and REEs, while low-temperature hydrothermal this compound is Ca-rich (5–6 wt%) .
  • Substitution Mechanisms : Ca²⁺ replaces U⁴⁺ in this compound due to similar ionic radii (1.06 Å vs. 1.05 Å), stabilizing the fluorite structure .
  • Biogenic this compound: Nanoparticles exhibit ultra-low solubility (10⁻¹¹ mol/L), making them ideal for immobilizing uranium in contaminated groundwater .
  • Dating Applications: this compound’s U-Th-Pb system provides precise geochronological data, with EPMA chemical ages achieving uncertainties of ±25 Ma .

Preparation Methods

Hydrothermal Synthesis of Uraninite

Procedure and Experimental Conditions

Hydrothermal synthesis leverages high-pressure and high-temperature aqueous environments to precipitate this compound crystals. A seminal study demonstrated the use of carbonaceous-siliceous shale as a substrate, immersed in a uranyl sulfate solution (1 g/L UO₂SO₄) within a quartz flask. The system was evacuated to remove residual air, sealed in an autoclave, and heated to 300°C for 2–3 days. Rapid cooling via immersion in cold water yielded this compound crystals with properties analogous to natural specimens.

Key Outcomes and Characterization

X-ray diffraction (XRD) analysis confirmed the crystalline structure of synthesized this compound, matching natural samples in lattice parameters and symmetry. Electron microprobe data revealed compositions dominated by UO₂ (81.27–86.45 wt%), with trace ThO₂ (1.08–4.83 wt%) and Y₂O₃ (0.46–1.66 wt%). These impurities mirror geological uraninites, underscoring the method’s fidelity in replicating natural conditions.

High-Temperature Reduction of Uranyl Precursors

Synthesis from Studtite Precursors

Chemogenic this compound is commonly synthesized via thermal reduction of studtite (UO₂O₂·4H₂O). This precursor is precipitated by reacting uranyl nitrate with hydrogen peroxide, followed by dialysis and drying. Reduction under hydrogen gas at 400°C for 4 hours produces phase-pure UO₂ nanoparticles (100–200 nm diameter).

Structural and Chemical Analysis

Post-synthesis annealing in H₂ at 1200°C enhances crystallinity, as evidenced by XRD peak sharpening (FWHM reduction from 0.730 to 0.129). Unit-cell parameters contract by 0.075% in pure this compound (e.g., sample 336: a₀ = 0.54645 nm → 0.54645 nm after annealing). Conversely, impure pitchblende (sample 430) exhibits lattice expansion (0.80%) due to U⁶⁺ reduction.

Comparative Performance of Chemogenic this compound

Chemogenic this compound exhibits higher UO₂ content (79.61–86.45 wt%) compared to biogenic variants. ThO₂ incorporation (up to 4.83 wt%) stabilizes the cubic fluorite structure, while PbO (7.40–9.89 wt%) and rare earth elements (e.g., Y₂O₃, Ce₂O₃) reflect redox buffering during synthesis.

Microbial Reduction of Uranium(VI) to this compound

Biogenic Synthesis Using Shewanella oneidensis MR-1

Biogenic this compound forms via enzymatic reduction of soluble U(VI) by metal-reducing bacteria. Shewanella oneidensis MR-1, cultured in Widdel Low Phosphate (WLP) medium with uranyl acetate (0.5 mM), achieves >99.99% U removal within 14 days. The process requires lactate as an electron donor and yields nanoparticles (~3.5 nm) embedded in extracellular polymeric substances.

Reactivity and Stability of Biogenic this compound

Despite their small size, biogenic particles demonstrate remarkable stability under anoxic conditions. Acid digestion (8 mL HNO₃, 2 mL HCl, 100°C, 4 hours) releases 28.5 mM U, confirming high purity. However, exposure to ligands (e.g., citrate, EDTA) under anoxia mobilizes U(IV), highlighting nuanced environmental behavior.

Oxidation and Annealing of this compound

Oxidative Transformation Pathways

Annealing this compound in air at 190–300°C induces phase transitions. Untreated pitchblende (sample 430B) oxidizes to U₄O₉ at 190°C, then to α-U₃O₈ at 300°C. Isothermal oxidation studies reveal that Th and lanthanides inhibit oxygen interstitial diffusion, preserving cubic symmetry up to 300°C.

Impact of Redox Cycling on Structural Integrity

Cyclic oxidation-reduction experiments demonstrate reversible lattice parameter changes. For example, annealing reduced pitchblende at 1200°C in H₂ restores UO₂ stoichiometry (a₀ = 0.5470 nm). Density increases from 6.65 g/cm³ to 7.63 g/cm³ correlate with defect annealing and U⁶⁺ reduction.

Advanced Characterization Techniques

LA-ICP-MS U–Pb Dating

In-situ laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) dates this compound crystallization events. For Datian deposit samples, U–Pb ages (841.4 ± 4.0 Ma for Ur1; 834.5 ± 4.1 Ma for Ur2) align with regional migmatization epochs. Rare earth element (REE) patterns (∑REE = 3,747.5–11,484.3 ppm) and negative Eu anomalies (Eu/Eu* = 0.12–0.35) trace fluid origins and redox conditions.

Spectroscopic and Microscopic Analysis

X-ray photoelectron spectroscopy (XPS) identifies U⁴⁺ dominance in chemogenic this compound, whereas biogenic samples show surface-associated U⁶⁺ from incomplete reduction. Transmission electron microscopy (TEM) resolves lattice fringes (0.315 nm spacing) in hydrothermally synthesized crystals, confirming growth orientations.

Comparative Analysis of Synthesis Methods

Yield and Purity Metrics

Method UO₂ Content (wt%) Particle Size (nm) ThO₂ Impurity (wt%)
Hydrothermal 81.27–86.45 1,000–5,000 1.08–1.68
High-Temperature 79.61–82.69 100–200 3.41–4.83
Microbial 28.5 mM (slurry) 3.5 <0.01

Environmental and Industrial Relevance

Hydrothermal and high-temperature methods produce this compound for nuclear fuel analogs, while microbial synthesis offers bioremediation pathways for U(VI)-contaminated waters. Oxidation studies inform long-term storage strategies for spent nuclear fuel, emphasizing the role of Th and REEs in inhibiting corrosion.

Q & A

Q. What standardized methods are employed to identify uraninite in geological samples?

this compound is identified using a combination of X-ray diffraction (XRD) for crystallographic analysis, scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDX) for elemental composition, and gamma spectrometry to detect radioactivity. SEM-EDX is particularly critical for distinguishing this compound from other uranium oxides (e.g., pitchblende) by mapping uranium-rich zones and quantifying trace elements like lead (Pb) and thorium (Th) . Radioactivity testing ensures differentiation from non-radioactive minerals .

Q. What crystallographic properties define this compound’s structure?

this compound crystallizes in the cubic system (isometric) with a face-centered lattice. Its unit cell parameters (e.g., a = 5.468 Å) and space group (Fm3m) are determined via XRD. Deviations in lattice parameters can indicate partial oxidation (e.g., UO₂ to U₃O₈) or substitution by rare earth elements (REEs), which alter crystallinity and stability .

Q. How is this compound’s radioactivity leveraged in radiometric dating?

this compound’s U-Pb decay chain (²³⁸U → ²⁰⁶Pb) enables precise radiometric dating. Researchers isolate this compound grains, measure isotopic ratios via secondary ion mass spectrometry (SIMS) or laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) , and apply age equations corrected for initial Pb content. This method is critical for dating granitic and pegmatitic systems .

Q. What geochemical conditions favor this compound formation?

this compound precipitates in reducing environments (Eh < -0.2 V) with low sulfur activity, often in granitic or pegmatitic rocks. Key factors include high uranium concentration, presence of organic matter or Fe²⁺ as reductants, and temperatures of 200–400°C. Post-depositional oxidation alters this compound to secondary minerals like schoepite (UO₃·2H₂O) .

Q. What safety protocols are mandatory for handling this compound in laboratories?

Protocols include lead-lined shielding to block gamma radiation, gloveboxes for containment, and personal dosimeters to monitor exposure. Waste disposal follows IAEA guidelines for radioactive materials. Contamination checks via alpha-particle counters are mandatory post-experiment .

Advanced Research Questions

Q. How can experimental designs optimize uranium leaching efficiency from this compound under variable redox conditions?

Experiments require controlled redox chambers to simulate Eh-pH conditions (e.g., using H₂/CO₂ gas mixtures). Leaching agents (e.g., H₂SO₄, Fe³⁺) are tested under aerobic vs. anaerobic conditions. Uranium release is quantified via ICP-MS , while in situ Eh/pH probes monitor real-time changes. Thermodynamic models (e.g., PHREEQC) validate solubility trends using datasets like those in WasteQ4F .

Q. What methodologies resolve discrepancies in this compound’s thermodynamic solubility data?

Discrepancies arise from differing experimental setups (e.g., ionic strength, CO₂ partial pressure). Researchers conduct meta-analyses of solubility constants (log K) across studies, apply activity correction models (e.g., Davies equation), and reconcile data using software like Geochemist’s Workbench. Cross-validation with natural samples (e.g., groundwater U concentrations) improves model accuracy .

Q. How do trace element signatures in this compound inform its paragenetic history?

LA-ICP-MS and SIMS analyze REEs, Th, and Pb in this compound grains. Positive Ce anomalies indicate oxidizing conditions during crystallization, while elevated Y/Ho ratios suggest hydrothermal fluid interaction. These signatures correlate with host rock geochemistry (e.g., granite vs. shale) to reconstruct ore-forming processes .

Q. What advanced spectroscopic techniques elucidate this compound’s surface reactivity during oxidative dissolution?

X-ray photoelectron spectroscopy (XPS) and synchrotron-based X-ray absorption near-edge structure (XANES) map U oxidation states (U⁴⁺ vs. U⁶⁺) at mineral surfaces. In situ atomic force microscopy (AFM) tracks dissolution rates under varying pH, revealing preferential etching along crystallographic planes .

Q. Can machine learning models predict this compound stability in natural aqueous systems?

Models trained on thermodynamic databases (e.g., WasteQ4F ) integrate variables like pH, Eh, and ligand concentrations. Random forest algorithms classify this compound stability fields, while neural networks predict dissolution rates. Validation against field data (e.g., uranium concentrations in aquifers) refines predictive accuracy, aiding nuclear waste repository assessments.

Notes

  • Data Tables : Refer to thermodynamic parameters in (e.g., log K for this compound dissolution) and SEM-EDX compositional data in .
  • Contradictions : Discrepancies in this compound solubility ( vs. 16) highlight the need for standardized experimental conditions.
  • Methodology : Advanced techniques (e.g., LA-ICP-MS, synchrotron spectroscopy) are prioritized for high-impact research, whereas basic methods (XRD, gamma spectrometry) remain foundational.

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